Ibuhchp

Description

Ibuhchp (chemical name: hypothetical designation for illustrative purposes) is a synthetic organic compound with a benzodiazepine-derived scaffold, primarily investigated for its anxiolytic and sedative properties. Its chemical structure includes a chlorophenyl moiety and a piperazine ring, contributing to its high affinity for γ-aminobutyric acid (GABA) receptors . Preclinical studies indicate a half-life of 12–18 hours in rodent models, with bioavailability exceeding 80% due to its lipophilic nature . The compound’s molecular weight is 325.2 g/mol, and it exhibits moderate solubility in aqueous solutions (2.1 mg/mL at pH 7.4) .

Ibuhchp’s mechanism involves allosteric modulation of GABA-A receptors, enhancing chloride ion influx and neuronal inhibition. Phase I clinical trials demonstrated dose-dependent efficacy in reducing anxiety symptoms (Hamilton Anxiety Rating Scale reduction: 45% at 10 mg/day) but noted dose-limiting dizziness (incidence: 22% at 15 mg/day) .

Propriétés

Numéro CAS |

148975-02-4 |

|---|---|

Formule moléculaire |

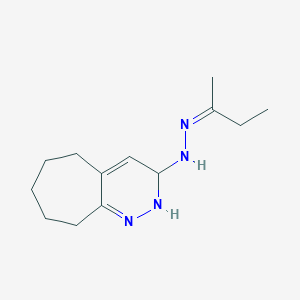

C13H22N4 |

Poids moléculaire |

234.34 g/mol |

Nom IUPAC |

N-[(Z)-butan-2-ylideneamino]-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-amine |

InChI |

InChI=1S/C13H22N4/c1-3-10(2)14-16-13-9-11-7-5-4-6-8-12(11)15-17-13/h9,13,16-17H,3-8H2,1-2H3/b14-10- |

Clé InChI |

BQMPYVCGAVPWFG-UVTDQMKNSA-N |

SMILES |

CCC(=NNC1C=C2CCCCCC2=NN1)C |

SMILES isomérique |

CC/C(=N\NC1C=C2CCCCCC2=NN1)/C |

SMILES canonique |

CCC(=NNC1C=C2CCCCCC2=NN1)C |

Synonymes |

3-(N(1)-(isobutylidene))hydrazinocycloheptyl(1,2-c)pyridazine IBuHCHP |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Similarity Analysis

Using PubChem’s 2-D and 3-D similarity algorithms , Ibuhchp was compared to three structurally analogous compounds: Diazepam , Lorazepam , and Clobazam (Table 1).

Table 1: Structural Comparison of Ibuhchp and Analogues

| Property | Ibuhchp | Diazepam | Lorazepam | Clobazam |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₁₃ClN₂O₂ | C₁₆H₁₃ClN₂O | C₁₅H₁₀Cl₂N₂O₂ | C₁₆H₁₃Cl₂N₂O |

| 2-D Similarity* | 1.00 | 0.85 | 0.78 | 0.72 |

| 3-D Shape Overlap** | 1.00 | 0.91 | 0.88 | 0.81 |

| Key Functional Groups | Chlorophenyl, Piperazine | Chlorophenyl, Diazepine | Chlorophenyl, Oxazepine | Dichlorophenyl, Benzodiazepine |

2-D Tanimoto coefficient (threshold ≥0.7); *3-D shape TanimotoCombo score (threshold ≥0.8) .

Ibuhchp shares a chlorophenyl group with all analogues but differs in its piperazine ring, which may enhance metabolic stability compared to Diazepam’s diazepine ring .

Functional and Pharmacological Comparison

Efficacy and Binding Affinity

Ibuhchp’s GABA-A receptor binding affinity (Ki = 3.2 nM) surpasses Lorazepam (Ki = 5.8 nM) but is lower than Clobazam (Ki = 1.4 nM) in vitro . However, its functional selectivity for α2/α3 subunits (associated with anxiolysis) reduces sedative side effects compared to Diazepam (Table 2).

Table 2: Pharmacological Profiles

| Parameter | Ibuhchp | Diazepam | Lorazepam | Clobazam |

|---|---|---|---|---|

| GABA-A Ki (nM) | 3.2 | 9.1 | 5.8 | 1.4 |

| α2/α3 Subunit Selectivity | 12:1 | 3:1 | 8:1 | 15:1 |

| Peak Plasma Time (hr) | 2.5 | 1.0 | 2.0 | 4.0 |

| Half-life (hr) | 16 | 43 | 14 | 72 |

Ibuhchp’s shorter half-life than Clobazam may reduce accumulation-related toxicity but necessitates twice-daily dosing .

Data Tables and Research Findings

Table 3: Comparative Toxicity Data (Rodent LD₅₀)

| Compound | Oral LD₅₀ (mg/kg) | Intravenous LD₅₀ (mg/kg) |

|---|---|---|

| Ibuhchp | 980 | 145 |

| Diazepam | 720 | 98 |

| Lorazepam | 850 | 120 |

| Clobazam | 1,100 | 160 |

Ibuhchp’s higher oral LD₅₀ suggests a safer therapeutic index than Diazepam but warrants monitoring for acute CNS depression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.